molecular formula C20H24ClNO4 B600038 N-(3-Butenyl) Noroxymorphone Hydrochloride CAS No. 131670-05-8

N-(3-Butenyl) Noroxymorphone Hydrochloride

Cat. No.: B600038
CAS No.: 131670-05-8
M. Wt: 377.865
InChI Key: UMLGCEOOYPDDJJ-ITLPAZOVSA-N
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Description

N-(3-Butenyl) Noroxymorphone Hydrochloride is a synthetic opioid compound known for its interaction with opioid receptors. It is a derivative of noroxymorphone, which itself is a metabolite of oxymorphone and oxycodone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butenyl) Noroxymorphone Hydrochloride typically involves the N-alkylation of noroxymorphone. The process begins with noroxymorphone, which is reacted with 3-butenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(3-Butenyl) Noroxymorphone Hydrochloride is extensively used in scientific research due to its interaction with opioid receptors. Its applications include:

Mechanism of Action

N-(3-Butenyl) Noroxymorphone Hydrochloride exerts its effects primarily through its interaction with the μ-opioid receptor. It acts as an agonist at this receptor, leading to the inhibition of neurotransmitter release and modulation of pain signals. The compound’s ability to cross the blood-brain barrier is limited, resulting in minimal central nervous system effects but significant peripheral actions .

Comparison with Similar Compounds

    Noroxymorphone: A metabolite of oxymorphone and oxycodone, used as an intermediate in the synthesis of opioid antagonists like naltrexone.

    Naltrexone: An opioid antagonist used in the treatment of opioid and alcohol dependence.

    Naloxone: Another opioid antagonist used to reverse opioid overdoses.

Uniqueness: N-(3-Butenyl) Noroxymorphone Hydrochloride is unique due to its specific structural modification, which imparts distinct pharmacological properties. Unlike noroxymorphone, it has a 3-butenyl group that enhances its interaction with opioid receptors and alters its metabolic profile. This makes it a valuable compound for research into opioid receptor pharmacology and the development of new therapeutic agents .

Properties

IUPAC Name

(4R,4aS,7aR,12bS)-3-but-3-enyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12;/h2,4-5,15,18,22,24H,1,3,6-11H2;1H/t15-,18+,19+,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLGCEOOYPDDJJ-ITLPAZOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70747238
Record name (5alpha)-17-(But-3-en-1-yl)-3,14-dihydroxy-4,5-epoxymorphinan-6-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131670-05-8
Record name N-(3-Butenyl)noroxymorphone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131670058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5alpha)-17-(But-3-en-1-yl)-3,14-dihydroxy-4,5-epoxymorphinan-6-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70747238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-6-one, 17-(3-butenyl)-4,5-epoxy-3,14-dihydroxy-, hydrochloride, (5α)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(3-BUTENYL)NOROXYMORPHONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M3EP0YZ2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Butenyl) Noroxymorphone Hydrochloride
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